Pyridin-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to a benzoate group. It is known for its applications in various fields, including coordination chemistry, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-yl benzoate can be synthesized through the esterification of pyridin-3-yl methanol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also involve the purification of the product through techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The benzoate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used depending on the desired substitution.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-3-yl methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pyridin-3-yl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridin-3-yl benzoate involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes exhibit unique properties such as fluorescence, magnetism, and catalytic activity . In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridin-3-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.
4-(Pyridin-4-yl)benzoate: This compound has a pyridine ring attached at the 4-position of the benzoate group.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to form distinct coordination complexes and exhibit unique properties in various applications .
Properties
IUPAC Name |
pyridin-3-yl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVALJLFVRSZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.